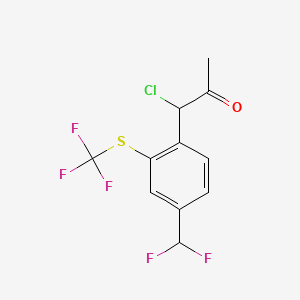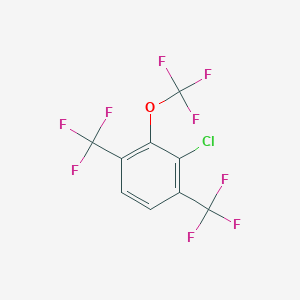
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of 1,4-Bis(trifluoromethyl)benzene, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the central benzene ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of quinones or hydroquinones.
Scientific Research Applications
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound’s fluorine atoms and trifluoromethoxy group enhance its ability to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the chlorine and trifluoromethoxy groups, making it less reactive in certain chemical reactions.
2,4,6-Trichloro-1,3,5-trifluorobenzene: Contains multiple chlorine atoms but lacks the trifluoromethoxy group, resulting in different chemical properties.
1,3-Bis(trifluoromethyl)-2-chlorobenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chlorine, and trifluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased stability, reactivity, and the ability to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C9H2ClF9O |
|---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethoxy)-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
InChI Key |
YVCBJSMQBPSIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)
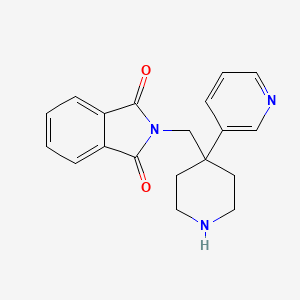
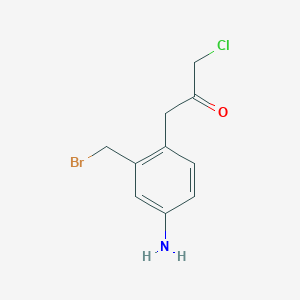
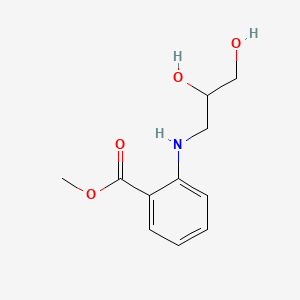


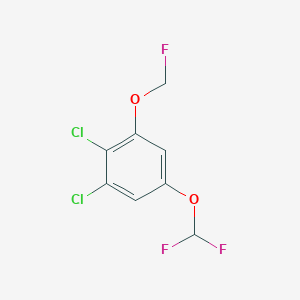

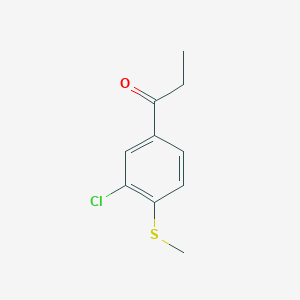
![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)
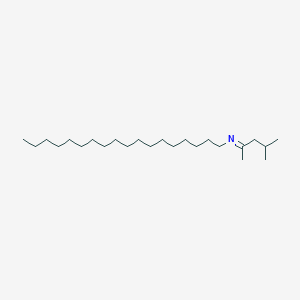

![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
